molecular formula C16H17F5O4 B5175966 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate

2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate

Cat. No. B5175966
M. Wt: 368.29 g/mol
InChI Key: HURVMQOZWLNNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties that make it an ideal candidate for various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate involves the hydrolysis of the ester bond by esterases and lipases. This hydrolysis results in the release of 2-methylphenol and pentafluoropentanoic acid. The released products can then be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate are largely dependent on the specific application. In general, this compound has been shown to be non-toxic and non-irritating to living cells. It has also been shown to be stable under physiological conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is its stability under physiological conditions. This makes it an ideal candidate for various applications in the field of biochemistry and physiology. Additionally, this compound is non-toxic and non-irritating to living cells, which makes it safe to use in laboratory experiments.
One limitation of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is its relatively high cost. This can make it difficult to use in large-scale experiments. Additionally, this compound may not be suitable for all applications due to its specific properties.

Future Directions

There are several future directions for the use of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate in scientific research. One potential application is as a drug delivery system. This compound has been shown to be stable under physiological conditions, which makes it an ideal candidate for drug delivery. Additionally, this compound may have potential applications in the field of bioimaging.
Another future direction for this compound is in the development of new esterase and lipase assays. Its unique properties make it an ideal substrate for these enzymes, which could lead to the development of new assays for the detection of these enzymes in living cells.
Overall, 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it an ideal candidate for various applications in the field of biochemistry and physiology. Further research is needed to fully explore the potential of this compound and its future applications.

Synthesis Methods

The synthesis of 2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate involves the reaction of 2-methylphenol with pentafluoropentyl succinic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used in various scientific research applications. One of its primary uses is as a substrate for lipases and esterases. It has also been used as a fluorescent probe for the detection of esterase activity in living cells. Additionally, this compound has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

4-O-(2-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5O4/c1-11-5-2-3-6-12(11)25-14(23)8-7-13(22)24-10-4-9-15(17,18)16(19,20)21/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURVMQOZWLNNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348266
Record name 4-O-(2-Methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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